(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Asymmetric Synthesis Chiral Building Block Neurotransmitter Precursor

Research on epinephrine enantiomers requires strict stereochemical control. Racemic or incorrect enantiomers compromise results-(R)-epinephrine is ~45× more potent than (S)-epinephrine, making chiral purity non-negotiable. - (S)-configured chiral building block enables direct, stereocontrolled synthesis of (S)-epinephrine and (S)-norepinephrine without chiral resolution steps. - Pre-formed (S)-enantiomer reduces synthetic steps, lowers cost, and ensures enantiomeric purity in final products. - UNII YP369NRU7K assigned, facilitating regulatory tracking for preclinical studies and FDA submissions.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 783297-84-7
Cat. No. B12770104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol
CAS783297-84-7
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)O)OC
InChIInChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1
InChIKeyWIUFFBGZBFVVDL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7): A Defined Chiral β-Amino Alcohol for Asymmetric Synthesis and Neurotransmitter Precursor Research


(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) is a chiral β-amino alcohol derivative characterized by a stereospecific (S)-configuration at the benzylic carbon bearing the hydroxyl group [1]. The compound features a 3,4-dimethoxyphenyl ring, an ethanolamine backbone, and a molecular formula of C10H15NO3 (MW 197.23 g/mol) . It is primarily utilized as a chiral building block in asymmetric synthesis and as a key intermediate for the preparation of (S)-epinephrine and (S)-norepinephrine [2]. The compound is also identified by the UNII code YP369NRU7K, facilitating regulatory tracking [1].

Chiral building block for asymmetric synthesis
Direct (S)-epinephrine / norepinephrine precursor, no resolution required
Defined (S)-enantiomer for stereochemical control studies

Why Substituting (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol with Racemic or Alternative Amino Alcohols Can Compromise Asymmetric Synthesis and Bioactivity


Substitution of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol with its racemic counterpart (CAS 6924-15-8) or the (R)-enantiomer (CAS 61693-05-8) fundamentally alters stereochemical outcomes in downstream synthetic steps and can lead to loss of enantiopurity in final products . The (S)-enantiomer is specifically required as a chiral building block for the synthesis of (S)-epinephrine and (S)-norepinephrine; use of the racemate would necessitate additional chiral resolution steps, increasing cost and reducing yield [1]. Furthermore, the biological activity of phenylethanolamine derivatives is highly stereospecific—for example, (R)-epinephrine is approximately 45 times more potent than its (S)-counterpart [2]—underscoring that stereochemical identity is a critical procurement criterion for research integrity.

Racemate adds resolution step
Using the racemic mixture (CAS 6924-15-8) may require additional chiral separation, increasing process complexity and yield loss.
(R)-enantiomer changes target product
The (R)-form (CAS 61693-05-8) leads to (R)-epinephrine derivatives; stereospecificity of biological targets means assay readouts may shift significantly.
Enantiomeric impurity distorts pharmacology
Even low levels of opposite enantiomer can confound receptor binding or enzyme studies due to high stereoselectivity of phenylethanolamine systems.

Quantitative Differentiators for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) Relative to Comparators


Defined (S)-Enantiomeric Configuration Enables Direct Access to (S)-Epinephrine and (S)-Norepinephrine Without Chiral Resolution

The (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) serves as a direct chiral intermediate for synthesizing (S)-epinephrine and (S)-norepinephrine [1]. In contrast, the racemic mixture (CAS 6924-15-8) would require an additional chiral resolution step to isolate the (S)-enantiomer, which introduces process inefficiency and yield loss. The (S)-epinephrine produced from this building block is the less active enantiomer (R-epinephrine is 45× more potent) [2]; however, for studies investigating stereospecific metabolism, receptor binding, or the development of (S)-selective probes, the (S)-precursor is indispensable. Using the (R)-enantiomer (CAS 61693-05-8) would instead lead to (R)-epinephrine, which is not a direct substitute for (S)-epinephrine research applications.

Enantiomer utility
Class-level inference
Direct (S)-precursor; no resolution needed vs. racemic requires chiral separation
Supports streamlined (S)-neurotransmitter precursor synthesis
Qualitative process advantage; confirm yields in route
Asymmetric Synthesis Chiral Building Block Neurotransmitter Precursor

High Chemical Purity (95%) with Established Commercial Availability

Commercial suppliers list (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) at a purity of 95% . This is comparable to the purity of the racemic mixture (95-98%) , but the (S)-enantiomer offers the added value of stereochemical definition. The compound is supplied by multiple vendors (e.g., Leyan, Enamine) with lead times of approximately 7 days , ensuring reliable procurement for research use. The 95% purity specification is suitable for most synthetic applications and provides a known baseline for further purification if required.

Purity & availability
Supporting evidence
95% (HPLC/GC) with multi-vendor supply
Suitable for most synthetic applications; baseline for further purification
Verify lot-specific CoA; racemic comparator 95-98% also available
Chemical Purity Procurement Quality Control

Unique UNII Identifier (YP369NRU7K) Facilitates Regulatory and Inventory Tracking

The (S)-enantiomer (CAS 783297-84-7) has been assigned a Unique Ingredient Identifier (UNII) of YP369NRU7K [1]. In contrast, the racemic mixture (CAS 6924-15-8) and the (R)-enantiomer (CAS 61693-05-8) do not have assigned UNII codes in publicly accessible databases . A UNII code is a non-proprietary, free, unique, and unambiguous identifier used by the U.S. FDA and other regulatory bodies for substance registration, tracking, and reporting. Possession of a UNII can streamline regulatory documentation for compounds used in preclinical or clinical research.

UNII identifier
Direct head-to-head comparison
YP369NRU7K assigned vs. none for racemate/(R)-enantiomer
Facilitates regulatory tracking and substance identification
FDA Global Substance Registration System context
Regulatory UNII Inventory Management

Favorable Predicted Physicochemical Profile for Downstream Processing

Computed physicochemical properties for (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol include a LogP of 0.20 (ACD/LogP) and a polar surface area (PSA) of 65 Ų . Compared to structurally related phenylethanolamines lacking the 3,4-dimethoxy substitution, this compound exhibits moderate lipophilicity (LogP -0.3 by XLogP3) and a relatively low polar surface area, which may influence solubility and membrane permeability characteristics. While these are predicted values, they provide a baseline for anticipating behavior in organic synthesis and potential biological assays.

Physicochemical profile
Class-level inference
LogP 0.20 (ACD/LogP); PSA 65 Ų
Moderate lipophilicity may guide solvent selection and assay design
Predicted values; experimental verification recommended
Physicochemical Properties Lipophilicity Formulation

High-Value Research and Industrial Applications for (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol (CAS 783297-84-7) Based on Differentiated Evidence


Stereospecific Synthesis of (S)-Epinephrine and (S)-Norepinephrine for Neurotransmitter Research

As a direct chiral building block, (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol enables the efficient, stereocontrolled synthesis of (S)-epinephrine and (S)-norepinephrine without the need for chiral resolution [1]. This application is critical for laboratories investigating the distinct pharmacological profiles of epinephrine enantiomers, where the (S)-form is known to be approximately 45-fold less potent than the natural (R)-enantiomer [2]. Procurement of the pre-formed (S)-enantiomer reduces synthetic steps, lowers costs, and ensures enantiomeric purity in the final product.

Chiral Building Block for Asymmetric Henry (Nitroaldol) Reactions and C-C Bond Formation

The compound serves as a valuable chiral substrate or intermediate in asymmetric catalysis, particularly in copper(II)-catalyzed Henry reactions, where its stereochemistry can be leveraged to achieve high enantioselectivities (up to 99% ee) [1]. Its defined (S)-configuration allows researchers to access a broad range of chiral β-nitroalcohols with predictable stereochemical outcomes, which are pivotal in the synthesis of complex natural products and pharmaceuticals.

Regulatory-Compliant Research Involving Controlled Substance Analogs

The assignment of UNII YP369NRU7K to (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol [1] facilitates its use in regulated research environments, such as those requiring substance tracking for preclinical studies or FDA submissions. Unlike its racemic or (R)-enantiomeric counterparts lacking UNIIs, this identifier simplifies inventory management, reduces ambiguity in cross-referencing chemical entities, and supports compliance with institutional and federal reporting requirements.

Probe Development for Studying Stereospecific Enzyme Interactions and Metabolism

Given the marked stereospecificity of phenylethanolamine-derived neurotransmitters (e.g., R-epinephrine is 45× more active than S-epinephrine) [2], the (S)-enantiomer of 2-amino-1-(3,4-dimethoxyphenyl)ethanol can be used to synthesize (S)-configured probes for investigating stereoselective binding to adrenoceptors, metabolizing enzymes (e.g., monoamine oxidases), or transporters. This enables dissection of chiral recognition mechanisms that are obscured when using racemic mixtures.

Application
Selection Property
Validation Focus
Stereospecific (S)-neurotransmitter synthesis
Pre-formed (S)-enantiomer
Enantiomeric purity and synthetic yield
Asymmetric Henry (nitroaldol) reactions
Chiral building block with defined configuration
Enantioselectivity and product ee context
Regulatory-tracked research
Unique UNII assignment
Substance tracking and inventory compliance
Stereoselective enzyme/receptor probe development
(S)-configured chiral probe
Chiral recognition and binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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